![molecular formula C21H20N4O4S B299769 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B299769.png)
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a sulfonyl group, and a pyridinylbenzamide moiety. Its molecular formula is C19H18N4O3S, and it has a molecular weight of 382.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(dimethylamino)sulfonyl]benzoic acid with 2-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzoyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)propanoic acid
- 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its pyridinylbenzamide moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural feature contributes to its diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N4O4S/c1-25(2)30(28,29)16-12-10-15(11-13-16)20(26)23-18-8-4-3-7-17(18)21(27)24-19-9-5-6-14-22-19/h3-14H,1-2H3,(H,23,26)(H,22,24,27) |
InChI Key |
PWJFKGOLGLUPKH-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)
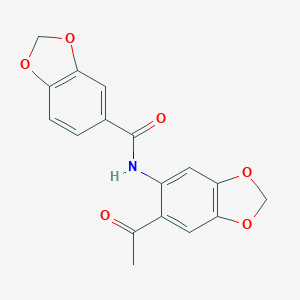
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
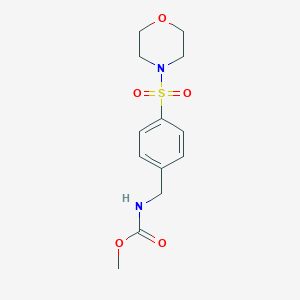
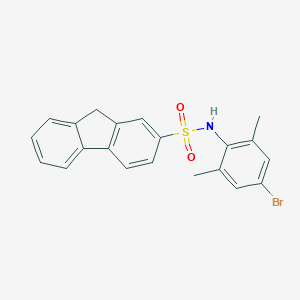
![N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
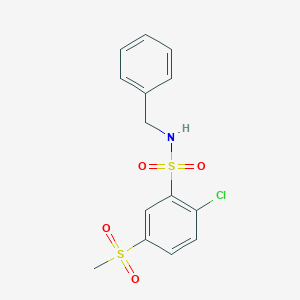
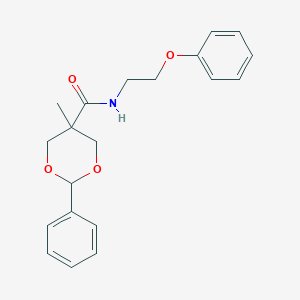
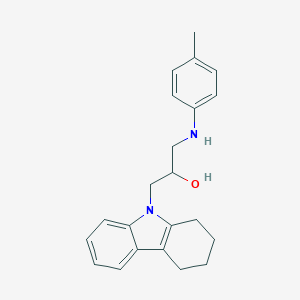
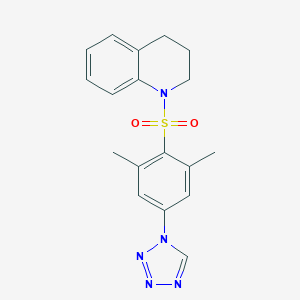
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether](/img/structure/B299711.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
